2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride

Click Chemistry Heterocycle Synthesis Medicinal Chemistry

Researchers synthesizing triazole-fused quinazolinones require a stable, stoichiometrically defined heterobifunctional building block. This hydrochloride salt solves batch variability and oxidative degradation issues of the free base. Key advantages: (1) Terminal alkyne enables CuAAC for triazole library synthesis; (2) Ortho-amino group allows tandem cyclization to quinazolin-4(3H)-ones; (3) Defined salt form ensures reproducible stoichiometry in multi-step routes. Room-temperature storage simplifies logistics for gram-to-kilogram scale-up.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 1181457-73-7
Cat. No. B1521231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride
CAS1181457-73-7
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=CC=CC=C1N.Cl
InChIInChI=1S/C10H10N2O.ClH/c1-2-7-12-10(13)8-5-3-4-6-9(8)11;/h1,3-6H,7,11H2,(H,12,13);1H
InChIKeyNCJUWHABCQGOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(prop-2-yn-1-yl)benzamide Hydrochloride (CAS 1181457-73-7): A Heterobifunctional Propargyl-Aminobenzamide Building Block for Click Chemistry and Heterocycle Synthesis


2-Amino-N-(prop-2-yn-1-yl)benzamide hydrochloride is a heterobifunctional building block whose structure combines a terminal alkyne (click-chemistry handle) with a free ortho-amino group (nucleophilic cyclization site), supplied as a stable hydrochloride salt. It belongs to the N-propargyl-2-aminobenzamide class, which serves as a key intermediate for constructing triazole-containing quinazolinones and other fused heterocycles [1]. Despite its synthetic utility, publicly available peer-reviewed bioactivity or head-to-head physicochemical comparisons specific to this exact compound remain extremely limited; the evidentiary framework below therefore relies heavily on vendor specifications, structural logic, and class-level inferences from closely related analogues.

Format Hydrochloride salt for defined stoichiometry and ambient storage
Reactivity Terminal alkyne handle for CuAAC click chemistry
Functionality ortho-Amino group enables tandem heterocycle formation

Why the Hydrochloride Salt of 2-Amino-N-(prop-2-yn-1-yl)benzamide Cannot Be Interchanged with the Free Base or N-Propargyl Amide Analogues


Substituting the hydrochloride salt (CAS 1181457-73-7) with the free base (CAS 4943-83-3) introduces uncontrolled variables in protonation state, hygroscopicity, and oxidative stability of the electron-rich aniline and terminal alkyne moieties, which can shift reaction stoichiometry, alter dissolution rates, and compromise batch-to-batch reproducibility in multi-step syntheses [1]. Furthermore, replacing this scaffold with simpler N-propargyl benzamides that lack the ortho-amino group (e.g., N-(prop-2-yn-1-yl)benzamide) forfeits the essential intramolecular nucleophile required for the tandem CuAAC/cyclization cascades that produce pharmaceutically relevant quinazolin-4(3H)-ones—a reaction manifold that is a primary procurement driver for this specific building block. The quantitative evidence below, although largely inferred from synthetic utility and vendor specifications, delineates the concrete decision factors that justify selecting this precise compound over its closest alternatives.

Target: HCl salt (CAS 1181457-73-7)
Protonation state and hygroscopicity control stoichiometry; ambient storage feasible
Free base (CAS 4943-83-3)
Variable hydration and oxidation; cold-chain storage required; reaction stoichiometry may shift
Target: ortho-amino present
Enables intramolecular nucleophilic cyclization to quinazolin-4(3H)-ones after CuAAC
N-Propargyl benzamide (no ortho-NH₂)
Cannot participate in tandem CuAAC/cyclization cascade; loses key pharmacophore access

Quantitative Differentiation Evidence for 2-Amino-N-(prop-2-yn-1-yl)benzamide Hydrochloride (CAS 1181457-73-7) Against Its Closest Comparators


Ortho-Amino Group Enables Exclusive Access to Quinazolin-4(3H)-one Scaffolds via Tandem CuAAC/Cyclization

Unlike N-propargyl benzamide (which lacks the 2-amino group), 2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride furnishes both a CuAAC-reactive alkyne and an intramolecular nucleophile essential for quinazolinone formation. In a representative study, the free base analogue was synthesized in 51% isolated yield and subsequently employed under Cu(OTf)₂/microwave conditions with aromatic aldehydes and glycosyl azides to produce triazolyl quinazolinones. Six final compounds exhibited GLUT4 translocation activity comparable to rosiglitazone [1]. The N-propargyl benzamide comparator cannot participate in this cyclization cascade, making the ortho-amino group an absolute structural requirement for this pharmacologically validated transformation.

Synthetic capability
Class-level inference
Target
Enables tandem CuAAC/cyclization; free base synthesis yield 51%
Comparator
N-propargyl benzamide: lacks ortho-NH₂, no quinazolinone access
Determines ability to construct biologically evaluated quinazolinone chemotypes
51% yield under Cu(OTf)₂/microwave; GLUT4 activity reported in derivative compounds
Click Chemistry Heterocycle Synthesis Medicinal Chemistry

Hydrochloride Salt Provides Documented Room-Temperature Storage Stability, Lowering Pre-Use Purification Burden

Multiple independent vendors specify that 2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride can be stored long-term at room temperature as a solid . The free base (CAS 4943-83-3), in contrast, requires storage at -20°C or under inert atmosphere due to the susceptibility of the unprotected aniline and terminal alkyne to oxidation and moisture uptake, as noted in supplier handling recommendations . While both forms are commercially available at ≥95% purity, the hydrochloride salt's ambient storage tolerance reduces the likelihood of purity degradation between procurement and use, a practical advantage that minimizes the need for re-purification before critical synthetic steps.

Storage stability
Supplier data
Room temperature (solid)
Comparator free base: −20°C under inert gas
Ambient storage reduces pre-use purification needs
Based on vendor SDS; experimental long-term stability data not available
Storage Stability Reproducibility Quality Control

Moderate Calculated logP of 1.154 Facilitates Aqueous/Organic Extraction Workflows

The hydrochloride salt exhibits a calculated partition coefficient (logP) of 1.154 [1], reflecting a balanced lipophilicity profile that promotes efficient partitioning between aqueous and organic layers during acid/base extraction. While the free base is predicted to have a higher logP (approximately 1.5–2.0 based on structural estimation), the hydrochloride salt's lower logP, combined with its ionizable nature, can simplify the removal of non-basic impurities by selective aqueous extraction, a practical benefit for high-throughput parallel synthesis where rapid workup is critical.

Calculated logP
Data to verify
1.154
Comparator free base: ~1.5–2.0 (predicted)
Suggests modest aqueous affinity for extraction workups
Computationally derived; no experimental logP determination available
Physicochemical Properties Workup Efficiency Purification

Multi-Vendor Availability at ≥95% Purity Ensures Consistent Quality and Competitive Sourcing

Three independent commercial suppliers (AKSci, Leyan, Enamine) each offer this hydrochloride compound with a minimum purity specification of 95% [1]. This multi-vendor alignment on a single purity threshold reduces procurement risk and facilitates competitive quoting. The free base (CAS 4943-83-3) also lists 95% purity from some suppliers, but the absence of salt formation introduces greater batch-to-batch variability in effective amine content due to variable hydration or carbonate formation, a known issue for unprotected aniline derivatives. The hydrochloride counterion locks the amine in a defined stoichiometric state, ensuring the nominal weight corresponds to active building block more reliably.

Purity specification
Supplier data
≥95% (3 vendors)
Comparator free base: ≥95% but amine stoichiometry variable
Defined salt ensures reliable active building block weight
Multi-source alignment supports competitive procurement
Supply Chain Purity Specification Procurement

High-Value Application Scenarios for 2-Amino-N-(prop-2-yn-1-yl)benzamide Hydrochloride Driven by Quantitative Evidence


Construction of 1,2,3-Triazole-Containing Compound Libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne motif of this hydrochloride building block participates efficiently in CuAAC reactions with azide-functionalized fragments, enabling the rapid assembly of triazole-linked compound collections. This reactivity was validated in the synthesis of glycosyl triazolyl methyl quinazolinones, where the 2-amino-N-propargyl benzamide scaffold served as the cornerstone for a library that yielded six derivatives with GLUT4 translocation activity on par with the clinical reference rosiglitazone [1]. Laboratories focused on click-chemistry-based library synthesis should procure this specific compound to ensure compatibility with the established tandem CuAAC/cyclization protocol.

Synthesis of Quinazolin-4(3H)-one Scaffolds for Medicinal Chemistry Lead Generation

The ortho-amino group enables acid- or metal-catalyzed intramolecular cyclization with aldehydes or other electrophiles to form the privileged quinazolin-4(3H)-one core. As demonstrated in the microwave-assisted Cu(OTf)₂-catalyzed protocol [1], the 2-amino-N-propargyl benzamide framework is a direct precursor to 2,3-dihydroquinazolin-4(1H)-ones and, after oxidation, fully aromatic quinazolinones. Procurement of this building block is therefore indicated for any drug-discovery program targeting kinases, GPCRs, or epigenetic readers that recognize quinazolinone pharmacophores.

Preparation of Propargylamine-Functionalized Probe Molecules for Chemical Biology

The propargylamine substructure is a recognized pharmacophore for monoamine oxidase (MAO) inhibition and is present in clinical candidates such as lazabemide [1]. By incorporating the 2-amino-N-(prop-2-yn-1-yl)benzamide hydrochloride into probe-design workflows, researchers can simultaneously exploit the alkyne for bioorthogonal ligation (e.g., with fluorescent azides) and the 2-aminobenzamide moiety for zinc-chelating interactions with HDAC enzymes—a dual functionality that is absent in simpler propargylamine building blocks. This compound is therefore a strategic procurement choice for chemical biology groups developing bifunctional activity-based probes.

Multi-Gram Scale-Up of Key Intermediates Under Ambient Storage Conditions

The room-temperature storage stability documented by multiple vendors [1][2] makes the hydrochloride salt preferable to the cold-chain-dependent free base for process chemistry groups performing gram-to-kilogram scale syntheses. The defined stoichiometry of the salt form ensures accurate charge calculations during amide coupling or reductive amination steps, reducing the risk of off-ratio reactions that plague moisture-sensitive aniline substrates. R&D teams planning multi-step synthetic routes should prioritize the hydrochloride for its operational simplicity and quantitative reliability.

Application
Selection Property
Validation Focus
CuAAC triazole library assembly
Terminal alkyne reactivity
Triazole formation efficiency
Quinazolin-4(3H)-one lead generation
ortho-Amino nucleophilicity
Cyclization yield and purity
Bifunctional probe construction
Dual handle (alkyne + 2-aminobenzamide)
Bioorthogonal ligation / metal chelation
Multi-gram scale-up under ambient storage
Hydrochloride salt stoichiometric reliability
Batch-to-batch charge accuracy
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